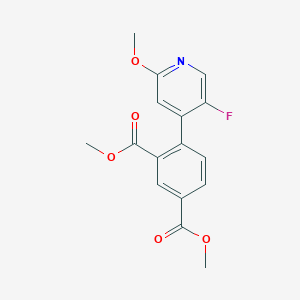
dimethyl 4-(5-fluoro-2-methoxypyridin-4-yl)benzene-1,3-dicarboxylate
概要
説明
dimethyl 4-(5-fluoro-2-methoxypyridin-4-yl)benzene-1,3-dicarboxylate is a complex organic compound that belongs to the class of fluorinated pyridines
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 4-(5-fluoro-2-methoxypyridin-4-yl)benzene-1,3-dicarboxylate typically involves multiple steps, including the formation of the pyridine ring and the introduction of the fluorine and methoxy groups. One common method involves the reaction of 5-fluoro-2-methoxypyridine with dimethyl 1,3-benzenedicarboxylate under specific conditions to yield the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the consistent quality of the final product .
化学反応の分析
Types of Reactions
dimethyl 4-(5-fluoro-2-methoxypyridin-4-yl)benzene-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The fluorine and methoxy groups can be substituted with other functional groups using appropriate reagents and conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives .
科学的研究の応用
dimethyl 4-(5-fluoro-2-methoxypyridin-4-yl)benzene-1,3-dicarboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions
Biology: Investigated for its potential biological activities, such as enzyme inhibition and antimicrobial properties
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development
Industry: Utilized in the production of specialty chemicals and materials with unique properties
作用機序
The mechanism of action of dimethyl 4-(5-fluoro-2-methoxypyridin-4-yl)benzene-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom and methoxy group play crucial roles in modulating the compound’s reactivity and binding affinity. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function .
類似化合物との比較
Similar Compounds
- Dimethyl 4-(5-chloro-2-(methyloxy)-4-pyridinyl)-1,3-benzenedicarboxylate
- Dimethyl 4-(5-bromo-2-(methyloxy)-4-pyridinyl)-1,3-benzenedicarboxylate
- Dimethyl 4-(5-iodo-2-(methyloxy)-4-pyridinyl)-1,3-benzenedicarboxylate
Uniqueness
dimethyl 4-(5-fluoro-2-methoxypyridin-4-yl)benzene-1,3-dicarboxylate is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine’s high electronegativity and small size enhance the compound’s stability and reactivity, making it valuable for various applications .
特性
分子式 |
C16H14FNO5 |
|---|---|
分子量 |
319.28 g/mol |
IUPAC名 |
dimethyl 4-(5-fluoro-2-methoxypyridin-4-yl)benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C16H14FNO5/c1-21-14-7-11(13(17)8-18-14)10-5-4-9(15(19)22-2)6-12(10)16(20)23-3/h4-8H,1-3H3 |
InChIキー |
BDIVNTKKTHHACG-UHFFFAOYSA-N |
正規SMILES |
COC1=NC=C(C(=C1)C2=C(C=C(C=C2)C(=O)OC)C(=O)OC)F |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














